Cas no 1783722-86-0 (2-(1,1-Difluoroethyl)pyridin-4-OL)

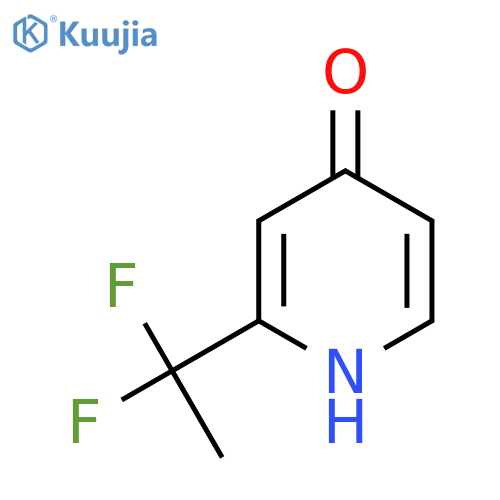

1783722-86-0 structure

商品名:2-(1,1-Difluoroethyl)pyridin-4-OL

CAS番号:1783722-86-0

MF:C7H7F2NO

メガワット:159.133388757706

MDL:MFCD27991573

CID:4827265

PubChem ID:73424936

2-(1,1-Difluoroethyl)pyridin-4-OL 化学的及び物理的性質

名前と識別子

-

- 2-(1,1-DIFLUOROETHYL)PYRIDIN-4-OL

- 2-(1,1-Difluoroethyl)pyridin-4-OL

-

- MDL: MFCD27991573

- インチ: 1S/C7H7F2NO/c1-7(8,9)6-4-5(11)2-3-10-6/h2-4H,1H3,(H,10,11)

- InChIKey: JSEOXILDUHSBRE-UHFFFAOYSA-N

- ほほえんだ: FC(C)(C1=CC(C=CN1)=O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 243

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 29.1

2-(1,1-Difluoroethyl)pyridin-4-OL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-321594-0.05g |

2-(1,1-difluoroethyl)pyridin-4-ol |

1783722-86-0 | 95.0% | 0.05g |

$600.0 | 2025-03-19 | |

| Alichem | A029199017-1g |

2-(1,1-Difluoroethyl)pyridin-4-ol |

1783722-86-0 | 95% | 1g |

$851.43 | 2022-04-02 | |

| Enamine | EN300-321594-1.0g |

2-(1,1-difluoroethyl)pyridin-4-ol |

1783722-86-0 | 95.0% | 1.0g |

$2257.0 | 2025-03-19 | |

| 1PlusChem | 1P027LER-5g |

2-(1,1-difluoroethyl)pyridin-4-ol |

1783722-86-0 | 95% | 5g |

$8152.00 | 2023-12-20 | |

| 1PlusChem | 1P027LER-50mg |

2-(1,1-difluoroethyl)pyridin-4-ol |

1783722-86-0 | 95% | 50mg |

$804.00 | 2024-06-18 | |

| 1PlusChem | 1P027LER-500mg |

2-(1,1-difluoroethyl)pyridin-4-ol |

1783722-86-0 | 95% | 500mg |

$2238.00 | 2024-06-18 | |

| Enamine | EN300-321594-0.25g |

2-(1,1-difluoroethyl)pyridin-4-ol |

1783722-86-0 | 95.0% | 0.25g |

$1118.0 | 2025-03-19 | |

| Enamine | EN300-321594-5.0g |

2-(1,1-difluoroethyl)pyridin-4-ol |

1783722-86-0 | 95.0% | 5.0g |

$6545.0 | 2025-03-19 | |

| Enamine | EN300-321594-5g |

2-(1,1-difluoroethyl)pyridin-4-ol |

1783722-86-0 | 95% | 5g |

$6545.0 | 2023-09-04 | |

| 1PlusChem | 1P027LER-250mg |

2-(1,1-difluoroethyl)pyridin-4-ol |

1783722-86-0 | 95% | 250mg |

$1444.00 | 2024-06-18 |

2-(1,1-Difluoroethyl)pyridin-4-OL 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Ping Tong Food Funct., 2020,11, 628-639

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

1783722-86-0 (2-(1,1-Difluoroethyl)pyridin-4-OL) 関連製品

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量